molecular formula C24H32N6O2 B2362123 8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-99-9

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2362123
CAS No.: 919041-99-9
M. Wt: 436.56
InChI Key: AEJKWHCAFNVSHW-UHFFFAOYSA-N
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Description

8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing novel purine analogs, including imidazo[1,2-a]-s-triazines and imidazo[2,1-f]purine derivatives, due to their potential biological activities. For example, Kim et al. (1978) described the chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, highlighting the methodology for creating new classes of purine analogs with potential antiviral activities (Kim et al., 1978). Similarly, Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities (Nilov et al., 1995).

Biological Activity and Potential Therapeutic Applications

Purine derivatives have been studied for their diverse biological activities. For instance, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic properties against various cancer cell lines, suggesting potential as anticancer agents (Deady et al., 2003). Additionally, Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential antidepressant and anxiolytic effects, highlighting the importance of structural modifications in enhancing therapeutic potential (Zagórska et al., 2016).

Properties

IUPAC Name

6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-7-27(8-2)13-14-28-17(4)18(5)30-20-21(25-23(28)30)26(6)24(32)29(22(20)31)15-19-12-10-9-11-16(19)3/h9-12H,7-8,13-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJKWHCAFNVSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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